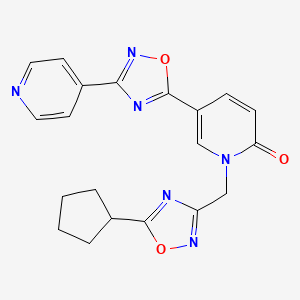
1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple oxadiazole rings and pyridine moieties. Its molecular formula is C17H19N5O3 with a molecular weight of approximately 317.5 g/mol. The presence of cyclopentyl groups and heterocycles contributes to its pharmacological properties.
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole scaffold are known for a wide range of biological activities:
- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) .
- Antiviral Properties : Recent studies have highlighted the potential of oxadiazole derivatives as antiviral agents. Specifically, compounds with similar structures have demonstrated efficacy against viruses like SARS-CoV-2, showcasing EC50 values indicating their potency in inhibiting viral replication .
- Anti-inflammatory Effects : Some oxadiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .
- Antimicrobial Activity : The compound's structure suggests potential antibacterial and antifungal activities, as many oxadiazole derivatives have shown effectiveness against a range of pathogens .
Anticancer Activity
A study conducted on various oxadiazole derivatives revealed that those with pyridine substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| Caco-2 | 15.0 |
| MCF7 (breast cancer) | 20.0 |
Antiviral Profiling
In antiviral studies, compounds structurally related to the target molecule showed promising results against SARS-CoV-2 with EC50 values around 4.7 µM . This suggests that modifications to the oxadiazole structure can lead to enhanced antiviral activity.
Anti-inflammatory Mechanisms
Research indicates that oxadiazoles can inhibit cyclooxygenases (COX), enzymes involved in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .
Case Studies
- Case Study on Anticancer Activity : A derivative similar to the target compound was tested against a panel of cancer cell lines, demonstrating selective cytotoxicity towards tumor cells while sparing normal cells . The study provided insights into structure-activity relationships (SAR) that could guide further development.
- Case Study on Antiviral Activity : Another study evaluated the antiviral efficacy of an oxadiazole derivative against HCV and found it significantly reduced viral load in vitro, suggesting its potential as a therapeutic agent for viral infections .
Propriétés
IUPAC Name |
1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c27-17-6-5-15(20-23-18(25-29-20)13-7-9-21-10-8-13)11-26(17)12-16-22-19(28-24-16)14-3-1-2-4-14/h5-11,14H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOJNOQXCHXGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














